N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide
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Description
N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzenecarboxamide is a useful research compound. Its molecular formula is C23H14ClF3N2O3 and its molecular weight is 458.82. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Group 1 Metabotropic Glutamate Receptors (mGluRs) . These receptors play a crucial role in the central nervous system, mediating neuronal excitability and synaptic plasticity.
Mode of Action
This compound acts as a Positive Allosteric Modulator (PAM) of mGluRs . It potentiates the responses of mGluR5 through a mechanism distinct from other known modulators .
Biochemical Pathways
The compound’s action on mGluRs influences the glutamatergic neurotransmission pathway . By potentiating the response of mGluRs, it can modulate the release of glutamate, the primary excitatory neurotransmitter in the brain .
Pharmacokinetics
Factors such as its molecular weight, logp value, and physical state can influence itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . For instance, its solid state and LogP value suggest it may be lipophilic, potentially influencing its absorption and distribution .
Result of Action
The potentiation of mGluR5 responses by this compound can lead to enhanced neuronal excitability and synaptic plasticity . This could have implications for various neurological processes and disorders.
Properties
IUPAC Name |
N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF3N2O3/c1-12-10-16(28-20(30)13-2-4-14(5-3-13)23(25,26)27)7-9-19(12)29-21(31)17-8-6-15(24)11-18(17)22(29)32/h2-11H,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYURFGAYAOMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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